Cas no 1353978-45-6 (2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)
![2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone structure](https://ja.kuujia.com/scimg/cas/1353978-45-6x500.png)
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone 化学的及び物理的性質
名前と識別子
-
- 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone
- 2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(pyrazin-2-yl)ethanone
- AM94280
- 2-[Cyclopropyl-(2-hydroxyethyl)amino]-1-pyrazin-2-ylmethanone
-
- インチ: 1S/C11H15N3O2/c15-6-5-14(9-1-2-9)8-11(16)10-7-12-3-4-13-10/h3-4,7,9,15H,1-2,5-6,8H2
- InChIKey: LROWJHYGXFZHOU-UHFFFAOYSA-N
- ほほえんだ: OCCN(CC(C1C=NC=CN=1)=O)C1CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 243
- トポロジー分子極性表面積: 66.3
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334494-1g |
2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(pyrazin-2-yl)ethanone |
1353978-45-6 | 95%+ | 1g |
$1417 | 2021-08-18 | |
Fluorochem | 086954-500mg |
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone |
1353978-45-6 | 500mg |
£694.00 | 2022-03-01 | ||
Chemenu | CM334494-1g |
2-(Cyclopropyl(2-hydroxyethyl)amino)-1-(pyrazin-2-yl)ethanone |
1353978-45-6 | 95%+ | 1g |
$1376 | 2023-02-18 |
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanoneに関する追加情報
Introduction to 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone (CAS No. 1353978-45-6)
2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone, identified by its CAS number 1353978-45-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrazinyl core and an aminoethyl side chain substituted with a cyclopropyl group, exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility.
The structural motif of 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone combines several key pharmacophoric elements. The pyrazin ring is a well-documented scaffold in medicinal chemistry, known for its presence in various bioactive molecules, including antiviral, antibacterial, and anticancer agents. The cyclopropyl group, a small three-membered carbon ring, often enhances metabolic stability and binding affinity in drug candidates. Additionally, the hydroxyethylamino moiety introduces both polar and basic characteristics, potentially influencing solubility and interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have highlighted the significance of such structural features in drug design. Studies indicate that the combination of a pyrazinyl ring with an aminoethyl substituent can modulate enzyme activity by occupying specific binding pockets. For instance, computational studies on similar scaffolds have suggested interactions with enzymes involved in metabolic pathways relevant to inflammation and cancer progression.
In the context of modern drug discovery, the synthesis of 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone represents a promising approach to developing novel therapeutic agents. The compound’s structural features suggest potential applications in targeting diseases where enzyme inhibition or modulatory effects are desired. For example, preliminary in vitro assays have indicated that derivatives of this molecule may exhibit inhibitory activity against certain kinases and phosphodiesterases, which are critical targets in oncology and neurodegenerative disorders.
The synthesis of this compound involves multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and functional group modifications. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the pyrazinyl core efficiently. The introduction of the cyclopropyl group requires careful consideration to ensure regioselectivity and high yield. Recent innovations in catalytic systems have improved the accessibility of cyclopropanated intermediates, making the synthesis more scalable and cost-effective.
The pharmacological evaluation of 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone has been complemented by structural analog studies. By varying substituents on the pyrazin ring or the amino side chain, researchers can fine-tune biological activity profiles. Such modifications are guided by high-throughput screening (HTS) data and structure-based drug design (SBDD) approaches. These strategies have accelerated the discovery pipeline for novel compounds with enhanced efficacy and reduced toxicity.
From a regulatory perspective, the development of new chemical entities like 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone must adhere to stringent guidelines to ensure safety and efficacy. Preclinical studies are essential to assess pharmacokinetic properties, toxicity profiles, and potential side effects before human trials commence. Advances in non-invasive imaging techniques have enabled real-time monitoring of drug interactions within living systems, providing valuable insights into mechanism-of-action studies.
The role of computational tools in optimizing lead compounds cannot be overstated. Machine learning algorithms have been trained on vast datasets to predict molecular properties such as solubility, bioavailability, and metabolic stability. These predictions guide experimental design by identifying promising candidates early in the discovery process. For instance, virtual screening has identified several derivatives of 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone with improved pharmacokinetic profiles.
The industrial production of such compounds demands precision manufacturing processes to maintain consistency across batches. Continuous flow chemistry has emerged as a powerful tool for synthesizing complex molecules efficiently while minimizing waste generation. This approach aligns with green chemistry principles by reducing hazardous reagent usage and improving energy efficiency.
In conclusion,2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone (CAS No. 1353978-45-6) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Ongoing studies continue to explore its biological activity across multiple disease areas while refining synthetic methodologies for scalability and sustainability.
1353978-45-6 (2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone) 関連製品
- 2227712-81-2((1S)-2,2,2-trifluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol)
- 866769-80-4(methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylate)
- 2309604-07-5(2-methoxy-5-{2-methyl-2-(thiophen-3-yl)propylsulfamoyl}benzamide)
- 326881-95-2(11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo7.4.0.0^{2,7}trideca-2(7),3,5,8-tetraen-13-one)
- 2228739-96-4(5-(3-bromoprop-1-en-2-yl)-1,3-dimethyl-1H-pyrazole)
- 1040645-73-5(N-(2-methoxy-5-methylphenyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide)
- 2097932-95-9(3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide)
- 1220017-62-8(N1-(6-Chloro-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)
- 893933-55-6(1-(4-fluorophenyl)-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo3,4-dpyrimidine)
- 38380-18-6(4-fluoro-2,6-dimethylbenzene-1-thiol)




